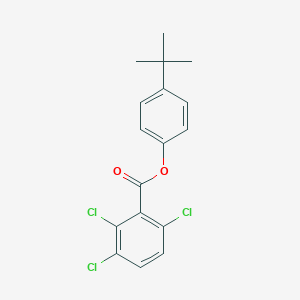
4-tert-butylphenyl 2,3,6-trichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butylphenyl 2,3,6-trichlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further esterified with 2,3,6-trichlorobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 2,3,6-trichlorobenzoate typically involves the esterification of 4-(tert-butyl)phenol with 2,3,6-trichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butylphenyl 2,3,6-trichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine or chlorine)
Major Products Formed
Hydrolysis: 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid
Reduction: 4-(tert-butyl)phenyl 2,3,6-trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-tert-butylphenyl 2,3,6-trichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-tert-butylphenyl 2,3,6-trichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Tert-butyl)phenyl acetate
- 2,4,6-Tri-tert-butylphenol
- 4-(Tert-butyl)phenylboronic acid
Comparison
4-tert-butylphenyl 2,3,6-trichlorobenzoate is unique due to the presence of three chlorine atoms on the benzoate moiety, which can significantly influence its reactivity and biological activity compared to similar compounds. For example, 2,4,6-Tri-tert-butylphenol lacks the ester functionality and chlorine atoms, making it less reactive in certain chemical reactions. Similarly, 4-(Tert-butyl)phenylboronic acid has different reactivity due to the presence of the boronic acid group instead of the ester.
Eigenschaften
Molekularformel |
C17H15Cl3O2 |
|---|---|
Molekulargewicht |
357.7 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C17H15Cl3O2/c1-17(2,3)10-4-6-11(7-5-10)22-16(21)14-12(18)8-9-13(19)15(14)20/h4-9H,1-3H3 |
InChI-Schlüssel |
RQELVCWJMZSPSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
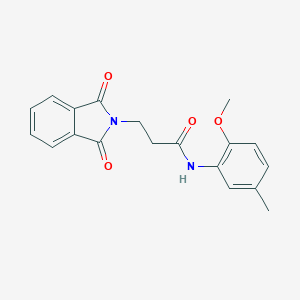
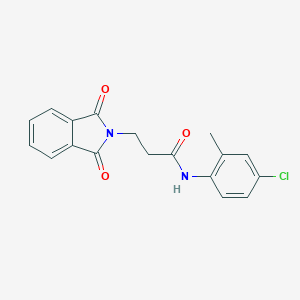
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
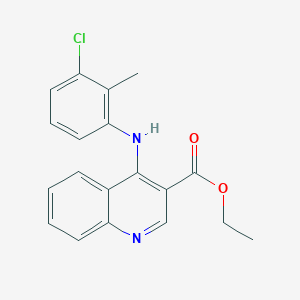
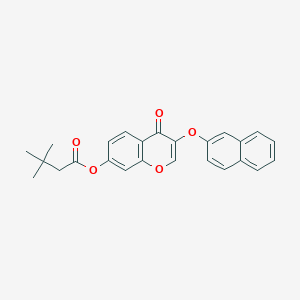
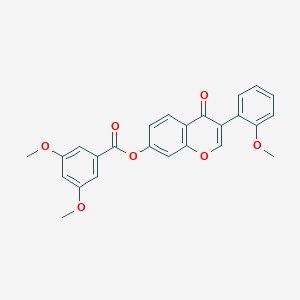
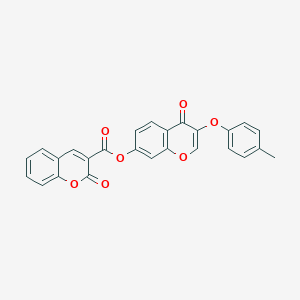
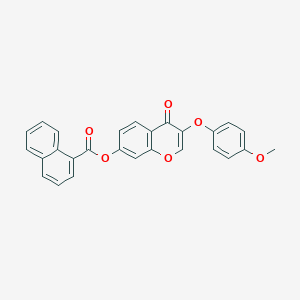
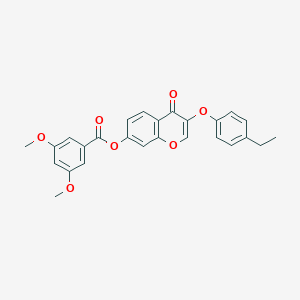
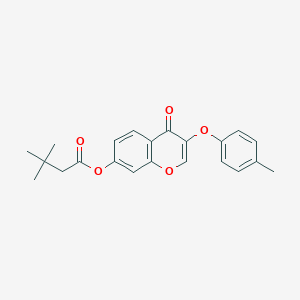
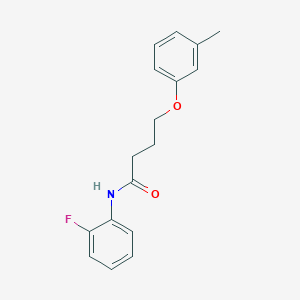
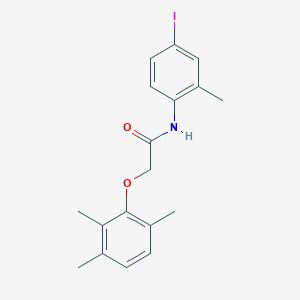
![Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B285160.png)
